molecular formula C23H22N4 B11205157 5,7-diphenyl-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine

5,7-diphenyl-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11205157
M. Wt: 354.4 g/mol
InChI Key: VYCJKCXDVGKDGV-UHFFFAOYSA-N
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Description

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl groups at the 5 and 7 positions, and a piperidine moiety at the 4 position. This structural configuration imparts significant biological and chemical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

The synthesis of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted compounds with varied functional groups .

Scientific Research Applications

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE involves its interaction with specific molecular targets. It acts as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H22N4

Molecular Weight

354.4 g/mol

IUPAC Name

5,7-diphenyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C23H22N4/c1-4-10-18(11-5-1)20-16-27(19-12-6-2-7-13-19)23-21(20)22(24-17-25-23)26-14-8-3-9-15-26/h1-2,4-7,10-13,16-17H,3,8-9,14-15H2

InChI Key

VYCJKCXDVGKDGV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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